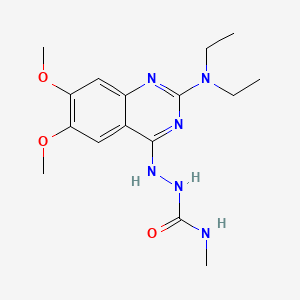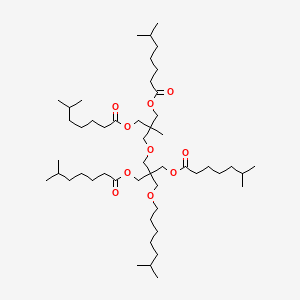
Dipentaerythritol hexaisooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentaerythritol hexaisooctanoate is an ester derived from dipentaerythritol and isooctanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is primarily used as a raw material in the production of polyesters, polyethers, polyurethanes, and alkyd resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexaisooctanoate is synthesized through the esterification of dipentaerythritol with isooctanoic acid. The reaction typically involves heating dipentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dipentaerythritol hexaisooctanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Dipentaerythritol and isooctanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipentaerythritol hexaisooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, adhesives, plasticizers, and cosmetics.
Mecanismo De Acción
The mechanism by which dipentaerythritol hexaisooctanoate exerts its effects is primarily through its chemical reactivity and physical properties. As an ester, it can undergo hydrolysis to release dipentaerythritol and isooctanoic acid, which can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetranitrate: An ester of pentaerythritol used as a vasodilator and explosive.
Neopentyl glycol diheptanoate: Another ester used in similar applications as dipentaerythritol hexaisooctanoate.
Trimethylolpropane triheptanoate: A triester used in the production of lubricants and plasticizers
Uniqueness
This compound is unique due to its high molecular weight and multiple ester functionalities, which provide enhanced stability and reactivity compared to similar compounds. Its ability to form stable polymers and its biocompatibility make it particularly valuable in both industrial and biomedical applications .
Propiedades
Número CAS |
70969-65-2 |
|---|---|
Fórmula molecular |
C50H94O10 |
Peso molecular |
855.3 g/mol |
Nombre IUPAC |
[2-[[2,2-bis(6-methylheptanoyloxymethyl)-3-(6-methylheptoxy)propoxy]methyl]-2-methyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C50H94O10/c1-40(2)23-13-12-22-32-55-36-50(38-59-47(53)30-20-16-26-43(7)8,39-60-48(54)31-21-17-27-44(9)10)37-56-33-49(11,34-57-45(51)28-18-14-24-41(3)4)35-58-46(52)29-19-15-25-42(5)6/h40-44H,12-39H2,1-11H3 |
Clave InChI |
JUBIFMWZLINJMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOCC(COCC(C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


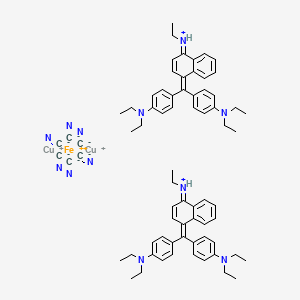
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
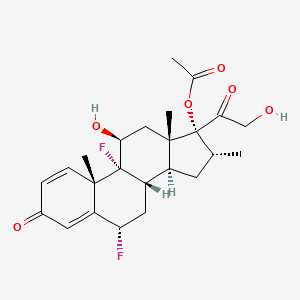
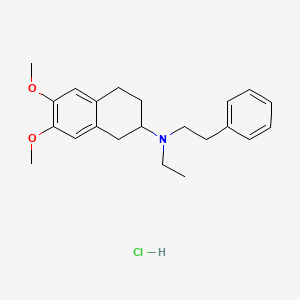
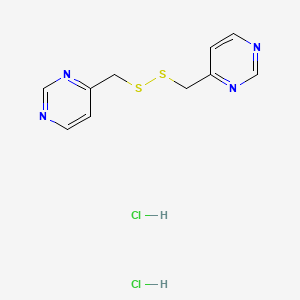
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
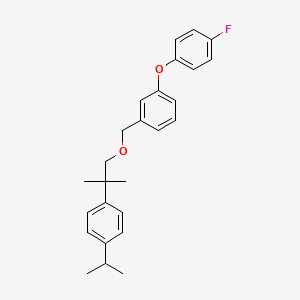



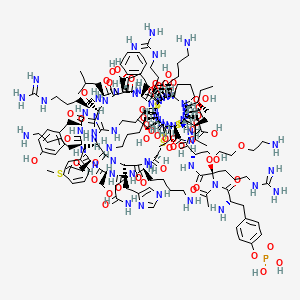
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)

